1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and substituents. The compound's name reflects the hierarchical ordering of structural components, beginning with the piperidine ring as the parent structure due to its role as the primary nitrogen-containing heterocycle. The numerical designation "1" indicates the position of attachment for the sulfonyl substituent on the piperidine nitrogen atom, while "4" specifies the location of the carboxylic acid group on the piperidine ring.
The thiophene component is designated as "2,5-dichlorothien-3-yl" to indicate the presence of chlorine atoms at positions 2 and 5 of the thiophene ring, with the sulfonyl attachment occurring at position 3. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from related positional isomers. The molecular weight of 344.23 grams per mole corresponds to the molecular formula C₁₀H₁₁Cl₂NO₄S₂, confirming the presence of ten carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms.
According to chemical classification systems, this compound falls under multiple categories reflecting its diverse structural features. Primary classification identifies it as a sulfonamide derivative, specifically within the sulfonylpiperidine subcategory. Secondary classification recognizes it as a thiophene derivative due to the presence of the sulfur-containing five-membered aromatic ring. The compound also belongs to the broader category of heterocyclic carboxylic acids due to the presence of the carboxyl group attached to the piperidine ring.
The Chemical Abstracts Service registry number 923791-21-3 provides a unique identifier for this specific compound, facilitating accurate literature searching and database queries. This registration number distinguishes the 4-carboxylic acid derivative from related compounds such as the 3-carboxylic acid analog (Chemical Abstracts Service number 923810-07-5), which differs only in the position of the carboxyl group on the piperidine ring.
Historical Development of Thiophene-Sulfonyl Piperidine Derivatives
The historical development of thiophene-sulfonyl piperidine derivatives represents a convergence of two significant research trajectories in heterocyclic chemistry, each contributing essential structural elements to the final compound architecture. The foundation of this chemical class traces back to the discovery of thiophene by Viktor Meyer in 1882, who identified it as a contaminant in benzene through its reaction with isatin in the presence of sulfuric acid to form the blue-colored compound indophenin. This serendipitous discovery established thiophene as the first sulfur-containing aromatic heterocycle and initiated systematic investigations into its chemical properties and synthetic applications.
The parallel development of piperidine chemistry began with its initial isolation from black pepper alkaloids by Thomas Anderson in 1850, followed by Auguste Cahours' independent identification and naming of the compound in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the first synthetic route to this important heterocyclic amine. The subsequent industrial production of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts provided access to larger quantities of this versatile building block for pharmaceutical applications.
The integration of thiophene and piperidine moieties through sulfonyl linkages emerged as a significant synthetic strategy in the latter half of the twentieth century, driven by the recognition of sulfonamides as important pharmacological agents. The sulfonyl bridge serves multiple functions, including conformational restriction, electronic modulation, and the introduction of hydrogen bonding capabilities that enhance target protein interactions. Research into sulfonyl piperidine derivatives has demonstrated their utility in treating prokineticin-mediated diseases and various psychiatric and neurological conditions, establishing this structural class as a valuable pharmacophore in drug discovery.
Contemporary synthetic approaches to thiophene-sulfonyl piperidine derivatives have benefited from advances in multicomponent reactions and environmentally friendly synthetic methodologies. Recent investigations have focused on the development of solvent-free synthesis protocols using microwave irradiation to prepare thiophene-based Schiff bases containing piperidine rings, demonstrating high yields and reduced reaction times. These green chemistry approaches align with modern pharmaceutical manufacturing requirements for sustainable and efficient synthetic processes.
The emergence of this compound as a specific research target reflects the ongoing interest in halogenated thiophene derivatives and their enhanced biological properties. The strategic placement of chlorine substituents at positions 2 and 5 of the thiophene ring represents a deliberate design choice to modulate electronic properties and metabolic stability while maintaining the aromatic character essential for biological activity.
Positional Isomerism in Dichlorothienyl Substituents
Positional isomerism in dichlorothienyl substituents represents a crucial aspect of structure-activity relationships within the thiophene-sulfonyl piperidine family, with different substitution patterns significantly influencing both chemical properties and biological activities. The thiophene ring system offers three distinct positions for substitution (positions 2, 3, 4, and 5), and the placement of chlorine atoms at specific positions creates distinct regioisomers with unique electronic and steric characteristics. The 2,5-dichlorothiophene pattern found in this compound represents one of several possible dichlorothiophene isomers, each with distinct properties and synthetic accessibility.
The 2,5-dichlorothiophene isomer exhibits symmetrical substitution that places chlorine atoms at opposite ends of the thiophene ring, creating a balanced electronic environment that influences both reactivity and stability. This substitution pattern results in a molecular structure with reduced dipole moment compared to unsymmetrical isomers, potentially affecting solubility and membrane permeability characteristics. The Chemical Abstracts Service number 3172-52-9 identifies 2,5-dichlorothiophene as a distinct chemical entity with specific physical properties including a boiling point of 162 degrees Celsius and a density of 1.442 grams per milliliter at 25 degrees Celsius.
Alternative dichlorothiophene isomers, such as 2,3-dichlorothiophene and 3,4-dichlorothiophene, demonstrate different electronic distributions and chemical reactivities due to their distinct substitution patterns. The 2,3-dichlorothiophene isomer (Chemical Abstracts Service number 17249-79-5) exhibits adjacent chlorine substitution, creating a different electronic environment that may influence sulfonylation reactions and subsequent biological activities. Similarly, 3,4-dichlorothiophene (Chemical Abstracts Service number 17249-76-2) represents another regioisomer with specific properties that distinguish it from the 2,5-substituted variant.
The impact of positional isomerism extends to the carboxylic acid component of the molecule, where the position of the carboxyl group on the piperidine ring significantly affects molecular properties. The 4-carboxylic acid derivative (Chemical Abstracts Service number 923791-21-3) differs from the 3-carboxylic acid analog (Chemical Abstracts Service number 923810-07-5) in terms of conformational preferences, hydrogen bonding patterns, and potential biological target interactions. These positional differences create distinct three-dimensional molecular architectures that may result in significantly different biological activities despite their structural similarity.
The synthetic accessibility of different positional isomers varies significantly based on the regioselectivity of chlorination reactions and the inherent reactivity patterns of the thiophene ring system. Thiophene demonstrates preferential electrophilic substitution at the 2-position due to the electronic properties of the sulfur heteroatom, making certain isomers more readily accessible through direct halogenation reactions. The preparation of specific dichlorothiophene isomers often requires carefully controlled reaction conditions and selective synthetic strategies to achieve the desired substitution pattern while minimizing the formation of unwanted regioisomers.
Properties
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-8-5-7(9(12)18-8)19(16,17)13-3-1-6(2-4-13)10(14)15/h5-6H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHHDOIAUKMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves several steps. The synthetic route typically includes the sulfonylation of piperidine-4-carboxylic acid with 2,5-dichlorothiophene-3-sulfonyl chloride under controlled conditions . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the thiophene ring.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- The compound serves as a reagent in organic synthesis, particularly in the construction of more complex molecules. Its unique sulfonyl and piperidine groups allow for diverse chemical transformations.
-
Biological Research
- In proteomics, it is utilized to study protein interactions and functions, aiding in the understanding of various biological processes. The compound's ability to bind with proteins makes it valuable in elucidating protein-protein interactions.
- Pharmaceutical Development
-
Material Science
- The compound is also investigated for its applications in developing new materials and chemical processes, contributing to advancements in industrial chemistry.
Case Studies
- Anticancer Activity
- Enzyme Inhibition
- Biological Activity Assessment
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid
- CAS : 461456-17-7
- Molecular Formula: C₁₄H₁₇NO₆S
- Molecular Weight : 327.35 g/mol
- Key Differences :
- Replaces the dichlorothiophene with a benzodioxin ring.
- Higher molecular weight (+17.56 g/mol) and TPSA due to the oxygen-rich benzodioxin.
- XLogP3 : Likely lower than the target compound (benzodioxin’s electron-rich nature reduces lipophilicity).
- Implications : Enhanced solubility in polar solvents but reduced membrane permeability compared to the dichlorothiophene analog .
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid
- CAS : 697258-72-3
- Molecular Formula : C₁₁H₁₆N₂O₅S
- Molecular Weight : 288.32 g/mol
- Key Differences :
- Features an isoxazole ring (smaller and less lipophilic than dichlorothiophene).
- Lower molecular weight (-21.47 g/mol) and fewer halogen atoms.
- Implications : Reduced steric hindrance may improve synthetic accessibility but lower affinity for hydrophobic binding pockets .
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic Acid
- CAS : 730950-97-7
- Molecular Formula: C₁₂H₁₃Cl₂NO₄S
- Molecular Weight : 338.20 g/mol
- Key Differences :
- Replaces thiophene with a dichlorophenyl ring.
- Higher molecular weight (+28.41 g/mol) and Cl atoms.
- Implications : Increased lipophilicity (predicted XLogP3 > 2.0) enhances blood-brain barrier penetration but may elevate toxicity risks .
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic Acid
- CAS : 1858241-39-0
- Molecular Formula: C₁₃H₁₅Cl₂NO₄S
- Molecular Weight : 352.23 g/mol
- Key Differences :
- Benzyl group introduces a flexible linker between the sulfonyl group and dichloro-substituted aromatic ring.
- Highest molecular weight among analogs (+42.44 g/mol vs. target).
- Implications : Flexibility may improve binding to conformational targets but reduce metabolic stability .
Comparative Analysis Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | XLogP3 | TPSA (Ų) |
|---|---|---|---|---|---|---|
| Target Compound | 384847-76-1 | C₁₀H₁₂Cl₂NO₄S₂ | 309.79 | 2,5-Dichlorothiophene | 0.8 | 102 |
| Benzodioxin Analog | 461456-17-7 | C₁₄H₁₇NO₆S | 327.35 | Benzodioxin | ~0.2* | 110* |
| Pyrazole Analog | 899703-32-3 | C₁₂H₁₉N₃O₄S | 301.36 | Trimethylpyrazole | 1.5 | 95 |
| Isoxazole Analog | 697258-72-3 | C₁₁H₁₆N₂O₅S | 288.32 | Dimethylisoxazole | -0.5 | 98 |
| Dichlorophenyl Analog | 730950-97-7 | C₁₂H₁₃Cl₂NO₄S | 338.20 | 2,6-Dichlorophenyl | 2.5 | 85 |
| Dichlorobenzyl Analog | 1858241-39-0 | C₁₃H₁₅Cl₂NO₄S | 352.23 | 2,6-Dichlorobenzyl | 3.0 | 80 |
*Estimated based on structural similarity.
Key Findings
Lipophilicity : Dichlorophenyl and benzyl analogs exhibit higher logP values, favoring membrane permeability but risking toxicity.
Polarity : The target compound’s thiophene and benzodioxin analogs have higher TPSA, enhancing solubility in aqueous environments.
Synthetic Accessibility : Isoxazole and pyrazole derivatives are synthetically simpler due to commercial availability of starting materials .
Biological Interactions : Thiophene’s sulfur atom may facilitate unique binding interactions (e.g., metal coordination) compared to phenyl or benzodioxin groups .
Biological Activity
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article explores the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C10H11Cl2NO4S2
- Molecular Weight : 344.23 g/mol
- CAS Number : [1260861]
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that structurally related compounds demonstrated strong inhibitory effects on urease, with IC50 values significantly lower than the reference standard thiourea .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 5.14 ± 0.002 |
| Compound B | Urease | 2.14 ± 0.003 |
| Compound C | Urease | 0.63 ± 0.001 |
Other Biological Activities
Beyond antibacterial and enzyme inhibition activities, compounds with similar piperidine structures have been associated with various pharmacological effects:
- Anticancer : Some derivatives have shown promising results in inhibiting tumor growth.
- Anti-inflammatory : Certain piperidine derivatives exhibit anti-inflammatory properties.
- Antiviral : Research has indicated potential antiviral activity against influenza viruses .
Case Studies
- Antibacterial Screening : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, revealing that those with the sulfonyl group exhibited enhanced antibacterial properties compared to their non-sulfonyl counterparts .
- Enzyme Inhibition Studies : A study focused on the inhibition of urease by various piperidine derivatives found that modifications at the sulfonyl position significantly improved inhibitory potency, suggesting a structure-activity relationship that could be exploited in drug design .
Q & A
Q. What are the standard synthetic routes for 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid?
A common approach involves sulfonylation of the piperidine core followed by functionalization. For example, hydrolysis of ester intermediates (e.g., ethyl 1-(sulfamoylbenzoyl)piperidine-4-carboxylate) using aqueous NaOH, followed by acidification to precipitate the carboxylic acid derivative. Yield optimization may require controlled pH adjustment (3–4) and purification via recrystallization .
Q. How is this compound characterized after synthesis?
Key characterization methods include:
- ¹H NMR : Peaks for piperidine protons (δ 1.5–3.5), aromatic protons (δ 7.5–8.1), and sulfonamide NH₂ (δ ~7.5) .
- IR spectroscopy : Stretching bands for carboxylic acid (1730 cm⁻¹), sulfonyl groups (~1350–1150 cm⁻¹), and aromatic C-H bonds .
- Elemental analysis : To validate %C, %H, %N, and %S with ≤0.3% deviation from theoretical values .
Q. What are the recommended protocols for safe handling and storage?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a cool, dry environment, away from oxidizing agents.
- In case of exposure, rinse thoroughly with water and consult a physician, providing the compound’s Safety Data Sheet (SDS) .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Scenario : Mismatched NMR or IR peaks.
- Method : Compare experimental data with computational predictions (e.g., DFT calculations) or repeat synthesis under inert conditions to rule out oxidation/byproduct formation. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Design : Synthesize analogs with variations in the thiophene (e.g., replacing Cl with F) or piperidine (e.g., N-substituents) moieties.
- Assay : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Correlate substituent electronic effects with potency .
Q. Which catalytic systems are suitable for functionalizing this compound in cross-coupling reactions?
- Example : Palladium catalysts (e.g., PdCl₂ adducts with phosphine ligands) enable decarboxylative cross-coupling of piperidine-4-carboxylic acid derivatives with aryl halides. Optimize solvent (EtOH/H₂O) and base (NaOH) for high yields .
Q. How can reaction conditions be optimized to improve yield and purity?
- Parameters :
- Temperature : Room temperature for hydrolysis steps to minimize side reactions .
- pH control : Precise adjustment to pH 3–4 during acidification to ensure selective precipitation .
- Catalyst loading : For cross-coupling, use 2–5 mol% Pd to balance cost and efficiency .
Notes
- Advanced questions emphasize problem-solving (e.g., SAR design, data contradictions).
- Methodological answers integrate synthesis, characterization, and safety protocols from peer-reviewed procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
